N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide
Overview
Description
N,N-Dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide: is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by its unique structure, which includes a phenyl ring with a hydroxyl group and a thiadiazole ring with dibutyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide typically involves the following steps:
Formation of the Thiadiazole Core: The thiadiazole ring is usually formed through cyclization reactions involving hydrazine derivatives and carbon disulfide.
Introduction of Substituents: The dibutyl and hydroxyphenyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: N,N-Dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a corresponding amine derivative.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Substituted thiadiazoles
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of thiadiazoles with biological targets. Medicine: The compound has shown potential in medicinal chemistry for its anti-inflammatory and antimicrobial properties. Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl group on the phenyl ring can form hydrogen bonds with biological targets, while the thiadiazole ring can interact with enzymes and receptors. The exact pathways and molecular targets depend on the specific application and biological system.
Comparison with Similar Compounds
N,N-Dimethyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide
N-Butyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide
4-(2-Hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide
Uniqueness: N,N-Dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide stands out due to its dibutyl substituents, which enhance its lipophilicity and potentially improve its bioavailability and pharmacokinetic properties compared to its analogs.
Properties
IUPAC Name |
N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-3-5-11-20(12-6-4-2)17(22)16-15(18-23-19-16)13-9-7-8-10-14(13)21/h7-10,21H,3-6,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCFGQUKCJFDDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=NSN=C1C2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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